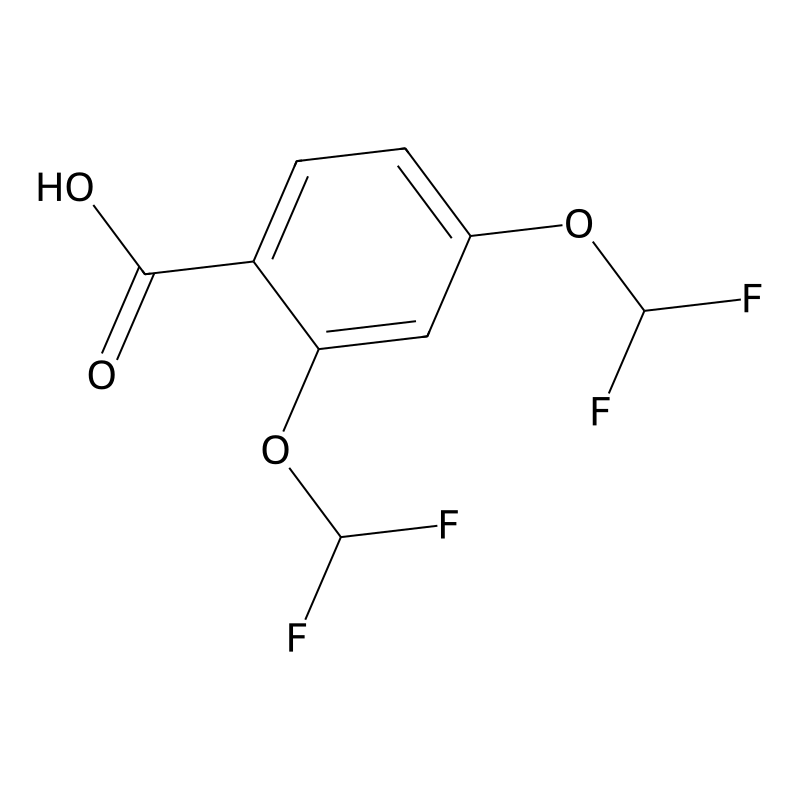2,4-bis(difluoromethoxy)benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,4-bis(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C₉H₆F₄O₄ and a molecular weight of 254.14 g/mol. It features two difluoromethoxy groups attached to a benzoic acid structure, which contributes to its unique chemical properties. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.
The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its biological activity and interactions with other molecules .
The chemical behavior of 2,4-bis(difluoromethoxy)benzoic acid is characterized by several key reactions:
- Acid-Base Reactions: As a carboxylic acid, it can donate a proton in aqueous solutions, forming its conjugate base.
- Esterification: This compound can react with alcohols to form esters under acidic conditions.
- Nucleophilic Substitution: The difluoromethoxy groups can undergo nucleophilic attack, leading to various substitution reactions that modify the compound's structure.
These reactions are essential for its potential use in synthesizing derivatives that may exhibit enhanced biological properties or functionalities .
Research indicates that 2,4-bis(difluoromethoxy)benzoic acid may possess significant biological activity. Preliminary studies suggest it could exhibit:
- Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: Possible modulation of inflammatory pathways, making it a candidate for therapeutic applications.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in drug development .
The synthesis of 2,4-bis(difluoromethoxy)benzoic acid typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.
- Fluorination: Difluoromethoxy groups are introduced via fluorination reactions using appropriate reagents such as difluoromethylating agents.
- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels necessary for biological testing and applications.
Various synthetic routes have been explored in the literature, each optimizing yield and purity .
2,4-bis(difluoromethoxy)benzoic acid has several promising applications:
- Medicinal Chemistry: Potential use in developing new pharmaceuticals due to its biological activity.
- Agricultural Chemicals: Its properties may lend themselves to formulations for herbicides or pesticides.
- Material Science: Possible incorporation into polymers or coatings due to its unique chemical structure and stability .
Interaction studies of 2,4-bis(difluoromethoxy)benzoic acid focus on its binding affinities with various biological targets:
- Protein Binding: Investigations into how the compound interacts with specific proteins could reveal insights into its mechanism of action.
- Receptor Interactions: Studies assessing its affinity for receptors involved in inflammation or microbial resistance are critical for understanding its therapeutic potential.
These studies are crucial for determining the efficacy and safety profiles of the compound in clinical applications .
Several compounds share structural similarities with 2,4-bis(difluoromethoxy)benzoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Simpler structure; less lipophilic than 2,4-bis |
| 2-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Different position of the substituent |
| 3-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Variance in substitution position affects reactivity |
| 2,6-Bis(difluoromethoxy)benzoic Acid | Two difluoromethoxy groups | Increased steric hindrance; potential different biological activity |
The uniqueness of 2,4-bis(difluoromethoxy)benzoic acid lies in its specific arrangement of substituents and the resulting electronic effects that influence its reactivity and biological interactions .








